,4,6-Trimethylquinoline, also known as quinoline, 2,4,6-trimethyl-, is a heterocyclic aromatic compound with the chemical formula C₁₂H₁₃N. It is a liquid at room temperature with a boiling point of 280 °C and a melting point of 68 °C.
Information on the basic physical and chemical properties of 2,4,6-Trimethylquinoline can be found on the National Institute of Standards and Technology (NIST) website: )
,4,6-Trimethylquinoline has been studied for various potential applications in scientific research, including:
2,4,6-Trimethylquinoline is an organic compound classified within the quinoline family, characterized by its unique fused ring structure that combines a benzene ring with a pyridine ring. Its molecular formula is C₁₂H₁₃N, and it has a molecular weight of 171.24 g/mol. This compound appears as a liquid at room temperature, with a boiling point of approximately 280 °C and a melting point of 68 °C. The presence of three methyl groups located at the 2, 4, and 6 positions of the quinoline structure significantly influences its chemical properties and reactivity .
Research has indicated that 2,4,6-trimethylquinoline exhibits potential biological activities. Studies have explored its antimicrobial properties and its efficacy as an anticancer agent. The specific mechanisms through which it exerts these effects are still under investigation, but its unique structure may play a crucial role in its interaction with biological targets.
The synthesis of 2,4,6-trimethylquinoline can be achieved through several methods:
2,4,6-Trimethylquinoline finds numerous applications across different fields:
Studies on the interactions of 2,4,6-trimethylquinoline with other chemical entities have revealed interesting electrochemical properties. For example, derivatives of this compound containing an azo group have been shown to undergo two-electron reduction processes at various electrodes. This behavior indicates potential applications in electrochemical sensors or devices . Additionally, research is ongoing to explore any mutagenic concerns associated with this compound.
Several compounds share structural similarities with 2,4,6-trimethylquinoline. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Quinoline | C₉H₇N | Basic structure without methyl substitutions |
2-Methylquinoline | C₁₀H₉N | Contains one methyl group at position 2 |
4-Methylquinoline | C₁₀H₉N | Contains one methyl group at position 4 |
8-Methylquinoline | C₁₀H₉N | Contains one methyl group at position 8 |
2-Aminoquinoline | C₉H₈N₂ | Contains an amino group at position 2 |
The uniqueness of 2,4,6-trimethylquinoline lies in its specific arrangement of three methyl groups on the quinoline structure. This configuration alters its electronic properties and reactivity compared to other similar compounds. The presence of multiple methyl groups enhances its lipophilicity and may influence its biological activity significantly .